molecular formula C10H10ClN5O2S B8387134 4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide

4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide

Cat. No.: B8387134
M. Wt: 299.74 g/mol
InChI Key: MKYFABVGOYPCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(2-amino-6-chloro-pyrimidin-4-yl)-benzenesulfonamide is a useful research compound. Its molecular formula is C10H10ClN5O2S and its molecular weight is 299.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClN5O2S

Molecular Weight

299.74 g/mol

IUPAC Name

4-amino-N-(2-amino-6-chloropyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C10H10ClN5O2S/c11-8-5-9(15-10(13)14-8)16-19(17,18)7-3-1-6(12)2-4-7/h1-5H,12H2,(H3,13,14,15,16)

InChI Key

MKYFABVGOYPCLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.885 g (0.0026 mol) of N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide was dissolved in 31 ml of 0.5N NaOH and boiled at reflux for 3 hours. The mixture was extracted with ethyl acetate, the aqueous phase was saturated with sodium chloride and the remaining ethyl acetate was distilled off on a rotary evaporator. Then, the aqueous phase was made acid with 3N HCl and the precipitate which separated was filtered off under suction. After drying there was obtained 0.76 g (86%) of 4-amino-N-(2-amino-6-chloro-pyrimidine-4-yl)-benzenesulfonamide as beige crystals; m.p.: >265° C. (dec.).
Name
N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide
Quantity
0.885 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.885 9 (0.0026 mol) of N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide was dissolved in 31 ml of 0.5N NaOH and boiled at reflux for 3 hours. The mixture was extracted with ethyl acetate, the aqueous phase was saturated with sodium chloride and the remaining ethyl acetate was distilled off on a rotary evaporator. Then, the aqueous phase was made acid with 3N HCl and the precipitate which separated was filtered off under suction. After drying there was obtained 0.76 g (86%) of 4-amino-N-(2-amino-6-chloro-pyrimidine-4-yl)-benzenesulfonamide as beige crystals; m.p.: >265° C. (dec.).
[Compound]
Name
9
Quantity
0.0026 mol
Type
reactant
Reaction Step One
Name
N-[4-(2-amino-6-chloropyrimidin-4-ylsulfamoyl)phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.